1,3,8-Tribromodibenzo-P-dioxin
Description
Structure
3D Structure
Properties
CAS No. |
80246-33-9 |
|---|---|
Molecular Formula |
C12H5Br3O2 |
Molecular Weight |
420.88 g/mol |
IUPAC Name |
1,3,8-tribromodibenzo-p-dioxin |
InChI |
InChI=1S/C12H5Br3O2/c13-6-1-2-9-10(4-6)17-12-8(15)3-7(14)5-11(12)16-9/h1-5H |
InChI Key |
NLKFBKPFQWQPPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)OC3=C(O2)C=C(C=C3Br)Br |
Origin of Product |
United States |
Theoretical Frameworks and Mechanistic Pathways for the De Novo Formation and Precursor Genesis of 1,3,8 Tribromodibenzo P Dioxin
De Novo Synthesis Pathways for Brominated Dioxins under Thermal Conditions
De novo synthesis is a significant pathway for the formation of brominated dioxins under thermal conditions, involving the reaction of elemental carbon, bromine, and oxygen. pops.int This process typically occurs at temperatures between 200 and 400°C. mq.edu.au Laboratory studies using model mixtures of active carbon and copper(II) bromide (CuBr₂) have demonstrated the formation of PBDDs and polybrominated dibenzofurans (PBDFs) via de novo synthesis. acs.org In these experiments, the maximum yield of total PBDD/Fs was observed at 300°C, with an increasing degree of bromination at higher temperatures. acs.org
The de novo synthesis pathway is considered a dominant process for the formation of polychlorinated dibenzo-p-dioxins and dibenzofurans (PCDD/Fs), and similar mechanisms are suggested for their brominated analogues. nih.govdiva-portal.org The presence of both bromine and chlorine in combustion processes can lead to the formation of mixed polybromochloro-dibenzo-p-dioxins and dibenzofurans (PBCDD/Fs). pops.int The ratio of bromine to chlorine in the combustion process largely influences the ratio of these elements in the resulting dioxin and furan (B31954) molecules. pops.int
Precursor Mechanisms in the Formation of 1,3,8-Tribromodibenzo-p-dioxin from Brominated Flame Retardants (BFRs) and Hydroxylated Brominated Diphenyl Ethers (OH-PBDEs)
The precursor pathway is particularly significant for the formation of PBDDs, with brominated flame retardants (BFRs) and their derivatives acting as key precursors. nih.govdiva-portal.org Hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which are known environmental contaminants, can transform into PBDDs, including 1,3,8-TrBDD. nih.gov
A notable precursor for 1,3,8-TrBDD is 2′-OH-BDE-68. researchgate.netnih.gov Studies have shown that in the presence of metal oxides like goethite (α-FeOOH) and manganese oxide (MnOx), 2′-OH-BDE-68 can be oxidized to form 1,3,8-TrBDD. researchgate.netnih.govresearchgate.net This transformation is thought to occur through mechanisms such as Smiles rearrangements and bromine elimination processes. researchgate.netnih.gov The presence of water, however, has been found to significantly inhibit the formation of PBDD/Fs through this pathway. researchgate.netnih.gov
Another important class of precursors are bromophenols, such as 2,4,6-tribromophenol (B41969) (2,4,6-TBP). researchgate.netacs.org The thermal degradation of 2,4,6-TBP can lead to the formation of various PBDD/Fs. researchgate.net The oxidative coupling of 2,4,6-TBP, mediated by bromoperoxidase, has been shown to produce 1,3,8-TrBDD, among other PBDD congeners. acs.org This process may involve bromine shifts or Smiles rearrangements, followed by debromination. acs.org
The following table summarizes the transformation of a specific OH-PBDE to 1,3,8-TrBDD in the presence of metal oxides under dry conditions.
| Precursor | Metal Oxide | Reaction Time | Conversion to 1,3,8-TrBDD (μmol/kg) | Conversion to 1,3,8-TrBDD (%) |
| 2′-OH-BDE-68 | Goethite | 8 days | 0.09 | 2.33 |
| 2′-OH-BDE-68 | MnOx | 4 days | 0.15 | 3.77 |
| Data sourced from a study on the oxidation of synthetic hydroxylated polybrominated diphenyl ethers. researchgate.netnih.gov |
Influence of Combustion and Pyrolytic Conditions on this compound Generation
Combustion and pyrolytic conditions play a critical role in the formation of PBDDs, including 1,3,8-TrBDD. The temperature, presence of oxygen, and the nature of the plastic matrix all influence the yield and congener profile of the resulting PBDD/Fs. pops.intresearchgate.net
Pyrolysis of waste printed circuit boards containing BFRs has been shown to generate PBDD/Fs. researchgate.net Increasing the pyrolysis temperature from 850°C to 1200°C can decrease the total PBDD/F content in the bottom ash and flue gas by approximately 50%. researchgate.net The presence of oxygen also significantly affects the formation, with combustion experiments generally yielding much higher total PBDD/F concentrations compared to pyrolysis. pops.int For instance, the combustion of tetrabromobisphenol A (TBBPA) produced nearly forty times more PBDD/Fs than its pyrolysis. pops.int
Poor combustion conditions, which lead to a higher density of precursors, tend to increase the yields of PBDD/Fs. diva-portal.org Conversely, well-controlled combustion with adequate flue gas treatment can reduce the amount of PBDD/Fs released. aaqr.org The addition of substances like calcium oxide (CaO) can inhibit PBDD/F synthesis by reacting with hydrogen bromide (HBr), a key intermediate. researchgate.net
Catalytic Effects and Reaction Kinetics Governing the Formation of this compound Isomers
The formation of PBDDs is significantly influenced by the presence of catalysts, particularly metal compounds. researchgate.netacs.orgresearchgate.net Copper compounds, such as CuBr₂ and copper oxides, are known to be highly effective catalysts in the de novo synthesis and precursor pathways. researchgate.netacs.org The catalytic effect of copper is often attributed to the Ullmann reaction. researchgate.net
Iron and manganese oxides also play a crucial role in the transformation of OH-PBDEs to PBDDs. researchgate.netnih.gov Studies have demonstrated that goethite and MnOx can catalyze the oxidation of 2′-OH-BDE-68 to form 1,3,8-TrBDD. researchgate.netnih.gov The reaction kinetics show that MnOx leads to a higher and faster conversion compared to goethite. researchgate.netnih.gov
The addition of different metal compounds can also influence the types of PBDD/F isomers formed. For example, the addition of copper, iron, and antimony(III) oxide (Sb₂O₃) has been found to favor the formation of ortho-substituted PBDD/Fs over 2,3,7,8-substituted congeners. researchgate.net In the context of co-combustion of sewage sludge and coal, the catalytic promotion effect of different metal additives on PBDD/F formation follows the sequence: CuCl₂ > FeCl₃ > ZnCl₂ >> CuO > Fe₂O₃ > ZnO. aaqr.org This indicates that metal chlorides are significantly more potent catalysts than their corresponding oxides. aaqr.org
Isomer Distribution Patterns and Congener Profiles in Formation Processes Relevant to this compound
The distribution of isomers and congener profiles of PBDD/Fs formed during thermal processes are highly dependent on the reaction conditions and the specific precursors involved. researchgate.netpops.int In the de novo synthesis from active carbon and CuBr₂, an increase in temperature leads to a higher degree of bromination in the resulting PBDD/F profile. acs.org
When formed from precursors like 2,4,6-TBP, a range of PBDD/F congeners can be produced. researchgate.net The oxidative coupling of 2,4,6-TBP has been shown to yield not only 1,3,8-TrBDD but also other tribrominated and tetrabrominated dibenzo-p-dioxins. acs.org The congener pattern of PBDD/Fs from the combustion of TBBPA is also sensitive to the presence of oxygen, with different dominant congeners observed under pyrolysis versus combustion conditions. pops.int
The study of isomer distributions in the formation of chlorinated dioxins has shown that while some similarities exist across different incinerator ashes, the patterns are not solely governed by thermodynamic stability. dss.go.th This suggests that kinetic factors and specific reaction pathways play a crucial role in determining the final isomer distribution. For brominated dioxins, the precursor pathway appears to be more significant than for their chlorinated counterparts, often leading to a predominance of PBDFs in incineration processes. diva-portal.org
The table below provides an example of PBDD/F yields from the thermal treatment of 2,4,6-TBP, illustrating the formation of different congeners.
| Thermal Product | Yield of 2,3,7,8-substituted PBDD/Fs (ng/g) | Yield of 2,4,6,8-TBDF (ng/g) |
| Product 1 | 0.067 | 0.207 |
| Product 2 | 10.3 | 9.68 |
| Data represents the range of yields observed under different thermal conditions for the precursor 2,4,6-TBP. researchgate.net |
Advanced Analytical Methodologies for the Trace Detection and Isomer Specific Quantification of 1,3,8 Tribromodibenzo P Dioxin in Complex Environmental Matrices
Comprehensive Strategies for Sample Extraction and Enrichment for 1,3,8-Tribromodibenzo-p-dioxin Analysis
The initial and critical step in the analysis of 1,3,8-TrBDD from environmental matrices, such as soil, sediment, water, and biological tissues, involves efficient extraction and cleanup. inchem.orgmdpi.com The primary objective is to isolate the target analyte from the complex sample matrix and remove interfering substances that could compromise the subsequent analysis.
A common approach for solid samples like soil and sediment is Soxhlet extraction . well-labs.com This technique utilizes a continuous flow of an organic solvent or a solvent mixture, such as methylene (B1212753) chloride:hexane (1:1), to extract the analytes over an extended period (e.g., 18-24 hours). well-labs.com For aqueous samples, liquid-liquid extraction with a solvent like methylene chloride in a separatory funnel is a standard procedure. well-labs.comepa.gov An alternative for aqueous samples is solid-phase extraction (SPE) , which offers advantages in terms of reduced solvent consumption and faster processing times. well-labs.com
Following the initial extraction, a multi-step cleanup process is imperative to remove co-extracted interfering compounds. This often involves column chromatography using various adsorbents. A typical cleanup sequence might include columns packed with:
Acidic silica (B1680970) gel to remove acid-labile interferences.
Alumina to separate compounds based on polarity. well-labs.com
Activated carbon to fractionate planar molecules like dioxins from non-planar interferences such as polychlorinated biphenyls (PCBs). well-labs.com
For biological samples with high lipid content, such as fish tissue, an additional lipid removal step is crucial. This can be achieved through techniques like gel permeation chromatography (GPC) or treatment with concentrated sulfuric acid. well-labs.com The final extract is then carefully concentrated to a small volume before instrumental analysis.
Application of High-Resolution Gas Chromatography-Mass Spectrometry (HRGC/HRMS) for this compound Identification and Quantification
High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the gold standard for the definitive identification and quantification of 1,3,8-TrBDD at trace levels. waters.comchromatographyonline.com This powerful technique provides the high selectivity and sensitivity required to detect this compound in complex mixtures. waters.com
High-Resolution Gas Chromatography (HRGC): The chromatographic separation is typically performed on a long capillary column (e.g., 60 meters) with a specific stationary phase, such as a DB-5 or equivalent. well-labs.com The use of a 60-meter column enhances the separation of different isomers, which is critical for accurate quantification. chromatographyonline.com The gas chromatograph's oven temperature is programmed to ramp up gradually, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. ee-net.ne.jp
High-Resolution Mass Spectrometry (HRMS): The mass spectrometer is operated in the selected ion monitoring (SIM) mode, where it is set to detect only the specific masses of the molecular ions of 1,3,8-TrBDD. ee-net.ne.jp This targeted approach significantly enhances sensitivity and reduces background noise. A high mass resolution of ≥10,000 is typically employed to differentiate the target analyte from other molecules with the same nominal mass but different elemental compositions. ee-net.ne.jp The identification of 1,3,8-TrBDD is confirmed by the presence of the correct isotope ratio for the bromine-containing molecule and a retention time that matches that of a certified reference standard. well-labs.com
Methodologies Employing Isotope Dilution Techniques for Enhanced Precision in this compound Measurement
To achieve the highest level of precision and accuracy in the quantification of 1,3,8-TrBDD, the isotope dilution method is widely employed. epa.govisotope.com This technique corrects for the loss of analyte that may occur during the extensive sample preparation and cleanup procedures.
The core principle of isotope dilution involves spiking the sample with a known amount of a stable isotopically labeled analog of the target analyte before any extraction or cleanup steps are performed. well-labs.com For the analysis of brominated dioxins, a ¹³C₁₂-labeled standard of a specific congener, such as ¹³C₁₂-2,3,7,8-TCDD, is often used as an internal standard. ee-net.ne.jp
During the HRGC/HRMS analysis, the instrument monitors the signals for both the native (unlabeled) 1,3,8-TrBDD and the labeled internal standard. Since the native analyte and its labeled counterpart have nearly identical chemical and physical properties, they are expected to behave similarly throughout the entire analytical process. Any losses of the native analyte will be mirrored by losses of the labeled standard.
The concentration of 1,3,8-TrBDD in the original sample is then calculated based on the ratio of the response of the native analyte to the response of the known amount of the labeled internal standard. This approach effectively compensates for variations in extraction efficiency and instrumental response, leading to highly precise and reliable quantitative data. epa.gov
Challenges in Chromatographic Separation and Interference Control from Polybrominated Diphenyl Ethers (PBDEs) during this compound Analysis
A significant analytical challenge in the analysis of 1,3,8-TrBDD is the potential for interference from polybrominated diphenyl ethers (PBDEs). nih.gov PBDEs are a class of widely used flame retardants that are structurally similar to brominated dioxins and are often found at much higher concentrations in environmental samples. nih.gov
The co-elution of certain PBDE congeners with 1,3,8-TrBDD during the gas chromatographic separation can lead to inaccurate quantification. nih.gov Even with the high resolving power of modern capillary columns, complete separation of all isomers and interfering compounds can be difficult to achieve in a single chromatographic run. well-labs.com
Furthermore, the mass spectra of some PBDEs can exhibit fragment ions with masses that are identical to the molecular ions of 1,3,8-TrBDD, leading to isobaric interference. While high-resolution mass spectrometry can often distinguish between these compounds based on their exact masses, severe interferences can still pose a problem. nih.gov
To mitigate these challenges, a combination of strategies is employed:
Optimized Cleanup: The sample cleanup procedures are designed to remove the bulk of PBDEs before instrumental analysis. Techniques like fractionation on activated carbon can be effective in separating planar dioxins from non-planar PBDEs.
Chromatographic Selectivity: The use of highly selective GC columns, and sometimes multiple columns with different stationary phases (e.g., a DB-5 and a DB-225), can help to resolve 1,3,8-TrBDD from interfering PBDEs. well-labs.com
Confirmation Analysis: If interference is suspected, re-analysis on a different chromatographic column is often required to confirm the identity and concentration of 1,3,8-TrBDD. chromatographyonline.com
Rigorous Quality Assurance and Quality Control (QA/QC) Protocols for Robust this compound Trace Analysis
Given the complexity of the analysis and the low concentrations being measured, stringent quality assurance and quality control (QA/QC) protocols are essential to ensure the reliability and defensibility of the data. env.go.jpwa.gov These protocols are implemented throughout the entire analytical process, from sample collection to final data reporting.
Key QA/QC measures include:
Method Blanks: An analyte-free matrix is processed and analyzed alongside the samples to check for contamination introduced during the laboratory procedures. wa.gov
Matrix Spikes/Matrix Spike Duplicates (MS/MSD): A known amount of the analyte is added to a sample before extraction to assess the accuracy and precision of the method for a specific sample matrix. wa.gov
Internal Standards: As described in the isotope dilution section, labeled internal standards are used to correct for analyte losses during sample preparation and analysis. well-labs.com
Calibration Standards: A series of calibration standards containing known concentrations of 1,3,8-TrBDD are analyzed to generate a calibration curve, which is used to quantify the analyte in the samples. well-labs.com
Performance Evaluation Samples: Participation in inter-laboratory comparison studies and the analysis of performance evaluation samples help to assess the laboratory's proficiency and ensure the accuracy of its results.
Adherence to established methods, such as those published by the U.S. Environmental Protection Agency (EPA), provides a framework for many of these QA/QC procedures. epa.gov
Emerging Analytical Technologies for Brominated Dioxin Profiling, with Emphasis on this compound Congeners
While HRGC/HRMS remains the benchmark for dioxin analysis, the field is continuously evolving with the development of new and improved analytical technologies. These emerging techniques aim to enhance sensitivity, improve throughput, and provide more comprehensive information about the presence of brominated dioxins, including 1,3,8-TrBDD.
Atmospheric Pressure Gas Chromatography (APGC) coupled with Tandem Mass Spectrometry (MS/MS): APGC is a "soft" ionization technique that results in less fragmentation of the analyte molecules compared to traditional electron ionization (EI). lcms.cz When coupled with a tandem mass spectrometer (MS/MS), this technique can provide high selectivity and sensitivity, making it a promising alternative to magnetic sector HRMS. chromatographyonline.com
Comprehensive Two-Dimensional Gas Chromatography (GC×GC): GC×GC utilizes two different chromatographic columns in series, providing significantly enhanced separation power compared to conventional one-dimensional GC. diva-portal.org This can be particularly advantageous for resolving complex mixtures of brominated dioxins and furans from other interfering compounds. When coupled with a sensitive detector like a micro-electron capture detector (µECD) or a time-of-flight mass spectrometer (TOF-MS), GC×GC can provide detailed congener-specific profiles. diva-portal.org
Effect-Based Bioassays: While not a direct measurement technique for 1,3,8-TrBDD, effect-based bioassays, such as the DR CALUX® (Dioxin-Responsive Chemical Activated Luciferase gene Expression) assay, can be used as a screening tool. mdpi.comwur.nl These assays measure the total dioxin-like activity of a sample extract. If a high response is observed that cannot be explained by the presence of chlorinated dioxins, it can indicate the presence of other dioxin-like compounds, such as brominated dioxins, prompting further investigation by instrumental analysis. mdpi.comwur.nltheanalyticalscientist.com
These emerging technologies, often used in conjunction with established methods, are expanding the analytical toolbox for the characterization of brominated dioxins in the environment.
Data Tables
Table 1: Key Instrumental Parameters for HRGC/HRMS Analysis of 1,3,8-TrBDD
| Parameter | Typical Setting | Reference |
|---|---|---|
| Gas Chromatography | ||
| Column | 60 m DB-5 (or equivalent) | well-labs.com |
| Carrier Gas | Helium | ee-net.ne.jp |
| Injection Mode | Splitless | researchgate.net |
| Oven Program | Temperature ramped | ee-net.ne.jp |
| Mass Spectrometry | ||
| Ionization Mode | Electron Ionization (EI) | waters.com |
| Mass Resolution | ≥ 10,000 | ee-net.ne.jp |
| Acquisition Mode | Selected Ion Monitoring (SIM) | ee-net.ne.jp |
| Internal Standard | ¹³C₁₂-labeled dioxin congener | ee-net.ne.jp |
Environmental Occurrence, Global Distribution, and Source Apportionment of 1,3,8 Tribromodibenzo P Dioxin
Atmospheric Concentrations and Deposition Patterns of 1,3,8-Tribromodibenzo-p-dioxin in Ambient Air
Data on the specific atmospheric concentrations of 1,3,8-TrBDD are limited. However, studies on PBDD/Fs in general indicate their presence in the atmosphere, often linked to the atmospheric transport of polybrominated diphenyl ethers (PBDEs). pops.int These compounds can be released from industrial and combustion processes. pops.int For instance, in Japan, the total annual release of PBDD/Fs into the atmosphere was estimated to be 1.96 g TEQ/year, which decreased to 1.48 g TEQ/year after the regulation of decaBDE in 2018. pops.int
Long-range transport plays a significant role in the global distribution of these compounds. mdpi.com For example, monitoring at a background station in Taiwan detected PBDD/Fs, with concentrations influenced by biomass burning events in Southeast Asia. mdpi.com The ratio of PBDDs to PBDFs can suggest the contribution of long-range transport. mdpi.com Atmospheric deposition is a key pathway for these compounds to enter terrestrial and aquatic ecosystems. acs.org
Aquatic and Sediment Concentrations of this compound in Various Ecosystems
1,3,8-TrBDD has been detected in various aquatic environments, particularly in marine systems. uea.ac.ukee-net.ne.jp In a study of blue mussels from the Baltic Sea, 1,3,7- and 1,3,8-TrBDD were identified for the first time, with concentrations estimated at a notable 160 ng/g fat. diva-portal.org The presence of these compounds in marine organisms like algae and mussels suggests a potential for bioaccumulation. ee-net.ne.jpdiva-portal.org
In sediment, 1,3,7-tribromodibenzo-p-dioxin (B15175678) was detected in surface sediments from San Francisco Bay, an anthropogenically impacted coastal site. nih.gov The concentrations of PBDD/Fs in sediments can vary significantly depending on proximity to sources. For example, at an e-waste recycling site in China, the concentration of the sum of eight 2,3,7,8-substituted PBDD/F congeners in surface sediment was 527 ng/kg dry weight, which was substantially higher than reference sites. nih.gov In the Rhone River basin, sediment cores showed a general decrease in PCDD/F concentrations over time, reflecting the effectiveness of emission controls. univ-tours.fr
A study on shellfish contamination also reported the presence of tri-BDDs, with 1,3,8-TrBDD being the dominant congener followed by 1,3,7-TrBDD. uea.ac.uk
Terrestrial Distribution and Soil Contamination by this compound
Soil contamination with 1,3,8-TrBDD is often associated with anthropogenic activities. At an intensive electronic waste recycling site in South China, PBDD/F concentrations in topsoils ranged from 19.6 to 3793 ng/kg dry weight. nih.govresearchgate.net These high concentrations highlight the impact of informal e-waste processing on the terrestrial environment. nih.gov
The transport and deposition of PBDD/Fs released from burning e-waste can lead to soil contamination in surrounding areas. researchgate.net Studies have shown that PBDD/Fs can be transported over long distances, impacting adjacent areas. researchgate.net The sorption of dioxin-like compounds to soil is strongly correlated with the organic matter content of the soil. nih.gov
Characterization of Anthropogenic Sources Contributing to this compound Emissions
Anthropogenic activities are major sources of 1,3,8-TrBDD and other PBDD/Fs in the environment. These sources include:
Waste Incineration: The combustion of municipal solid waste, hospital waste, and sewage sludge can generate PBDD/Fs, especially when materials containing brominated flame retardants are present. cpcb.nic.inepa.gov Incomplete combustion and poor air pollution control systems can contribute to higher emissions. cpcb.nic.in Studies on fly ash from municipal solid waste incineration have shown the presence of various PBDD/F congeners. mdpi.com
E-waste Recycling: Informal and uncontrolled e-waste recycling activities, such as open burning and acid leaching of electronic components, are significant sources of PBDD/Fs. nih.govresearchgate.netresearchgate.netwho.intacs.org Workshop dust from these sites can have very high concentrations of PBDD/Fs. nih.gov
Accidental Fires: Uncontrolled fires, including landfill fires and the burning of domestic refuse in backyard barrels, can release PBDD/Fs into the environment. epa.gov
Industrial Processes: Metallurgical facilities, such as secondary aluminum and copper smelters, have been identified as sources of PBDD/Fs. pops.int The production of certain chemicals can also lead to the unintentional formation of these compounds. cpcb.nic.in
Influence of Natural Processes and Biogenic Pathways on the Presence of this compound in the Environment
While anthropogenic sources are dominant, natural processes can also contribute to the formation of 1,3,8-TrBDD. pops.intacs.org Biogenic pathways, particularly in marine environments, are a recognized source of certain PBDD congeners. uea.ac.uk
The formation of 1,3,8-TrBDD can occur through the enzyme-mediated action of bromoperoxidases on naturally occurring bromophenols. uea.ac.uk These bromophenols are produced by various marine organisms, including cyanobacteria and algae. uea.ac.uk The direct condensation of bromophenols can lead to the formation of several PBDD congeners, including 1,3,8-TrBDD. ee-net.ne.jp
Additionally, research has shown that hydroxylated polybrominated diphenyl ethers (OH-PBDEs), which can be both natural products and metabolites of PBDEs, can be transformed into PBDD/Fs. nih.govrsc.org For example, the oxidation of certain OH-PBDEs by iron and manganese oxides in soil and clay deposits can form 1,3,8-TrBDD. researchgate.netnih.govresearchgate.net Direct photolysis of some OH-PBDEs has also been shown to produce this compound. rsc.org
Long-Range Environmental Transport and Global Cycling of this compound
Like other persistent organic pollutants, 1,3,8-TrBDD is subject to long-range environmental transport. nih.gov These compounds can be transported via atmospheric currents and deposited in regions far from their original sources. mdpi.com This is evidenced by the presence of PBDD/Fs in remote locations, such as background monitoring stations. mdpi.com
The global cycling of these compounds involves their movement between different environmental compartments, including air, water, soil, and biota. acs.org Their persistence and tendency to bioaccumulate mean they can be transported through food webs, leading to their presence in higher trophic level organisms. ee-net.ne.jp The detection of PBDD/Fs in various environmental matrices worldwide underscores their global distribution. researchgate.net
Table of Mentioned Compound Names
| Compound Name | Abbreviation |
| This compound | 1,3,8-TrBDD |
| 2,3,7,8-Tetrabromodibenzo-p-dioxin | 2,3,7,8-TBDD |
| 1,2,3,7,8-Pentabromodibenzo-p-dioxin | 1,2,3,7,8-PeBDD |
| 2,4,6,8-Tetrabromodibenzofuran | 2,4,6,8-TeBDF |
| 2'-hydroxy-2,4,4'-tribromodiphenyl ether | 2'-OH-BDE-68 |
| 2,2'-dihydroxy-3,3',5,5'-tetrabromobiphenyl | 2,2'-diOH-BB-80 |
| Polybrominated dibenzo-p-dioxins | PBDDs |
| Polybrominated dibenzofurans | PBDFs |
| Polychlorinated dibenzo-p-dioxins | PCDDs |
| Polychlorinated dibenzofurans | PCDFs |
| Polybrominated diphenyl ethers | PBDEs |
| Hydroxylated polybrominated diphenyl ethers | OH-PBDEs |
| 1,3,6,8-Tetrabromodibenzo-p-dioxin | 1,3,6,8-TeBDD |
| 1,3,7,9-Tetrabromodibenzo-p-dioxin | 1,3,7,9-TeBDD |
| 1,2,4,7-Tetrabromodibenzo-p-dioxin | 1,2,4,7-TeBDD |
| 1,2,4,8-Tetrabromodibenzo-p-dioxin | 1,2,4,8-TeBDD |
| 1,3,7-Tribromodibenzo-p-dioxin | 1,3,7-TrBDD |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | 2,3,7,8-TCDD |
| 1,2,3,7,8,9-Hexachlorodibenzofuran | 1,2,3,7,8,9-HexaCDF |
| 6-hydroxy-2,2',4,4'-tetrabromodiphenyl ether | 6-OH-BDE 47 |
| 6-hydroxy-2,2',4,4',5-pentabromodiphenyl ether | 6-OH-BDE 90 |
| 6-hydroxy-2,2',4,4',6-pentabromodiphenyl ether | 6-OH-BDE 99 |
| 6'-hydroxy-2,2',4,4',5'-pentabromodiphenyl ether | 6'-OH-BDE 100 |
| 2,8-Dichlorodibenzo-p-dioxin | 2,8-DCDD |
| Octachlorodibenzo-p-dioxin | OCDD |
| 1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxin | 1,2,3,4,6,7,8-HpCDD |
| 2,3,7,8-Tetrachlorodibenzofuran | 2,3,7,8-TCDF |
| Octachlorodibenzofuran | OCDF |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin | 1,2,3,7,8-PeCDD |
| 2,3,4,7,8-Pentachlorodibenzofuran | 2,3,4,7,8-PeCDF |
| 1,2,3,4,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,4,7,8-HxCDD |
| 1,2,3,6,7,8-Hexachlorodibenzo-p-dioxin | 1,2,3,6,7,8-HxCDD |
| 2,3,4,6,7,8-Hexachlorodibenzofuran | 2,3,4,6,7,8-HxCDF |
| 2,3,7-Tribromodibenzo-p-dioxin | 2,3,7-TrBDD |
| 1,2,7,8-Tetrachlorodibenzo-p-dioxin | 1,2,7,8-TCDD |
| 1,3,7,8-Tetrachlorodibenzo-p-dioxin | 1,3,7,8-TCDD |
| 1,4,7,8-Tetrachlorodibenzo-p-dioxin | 1,4,7,8-TCDD |
| 2,3,4,7,8-Pentabromodibenzofuran | 2,3,4,7,8-PeBDF |
Environmental Fate and Transformation Pathways of 1,3,8 Tribromodibenzo P Dioxin
Photodegradation Kinetics and Mechanisms of 1,3,8-Tribromodibenzo-p-dioxin in Aquatic and Atmospheric Compartments
Photodegradation, or photolysis, is a primary mechanism for the transformation of PBDDs in the environment. This process involves the breakdown of the molecule upon absorption of light energy, particularly in the ultraviolet (UV) spectrum. The stability of PBDDs against photolysis is a key factor in their environmental persistence. inchem.org
In aquatic systems, direct photolysis of dioxins can occur, but the process is often slow. The presence of photosensitizing agents or photocatalysts can significantly accelerate degradation. For instance, studies on chlorinated dioxins have shown that photocatalytic degradation using semiconductors like titanium dioxide (TiO₂) is much faster than direct photolysis. The reaction is initiated by UV light exciting the catalyst, which then generates highly reactive hydroxyl radicals that attack the dioxin molecule. The degradation rates for PCDDs have been shown to decrease as the number of halogen atoms increases. researchgate.net It is expected that this compound would follow similar principles, with degradation rates influenced by water clarity, depth, and the presence of natural photosensitizers like humic acids.
In the atmosphere, PBDDs are subject to gas-phase photolysis, primarily through reactions with hydroxyl radicals (•OH). However, due to their low volatility, compounds like this compound are expected to exist predominantly adsorbed to particulate matter. researchgate.net This partitioning to particles protects the molecule from direct gas-phase photolysis, extending its atmospheric lifetime and allowing for long-range transport. nih.gov Photodegradation on the surface of these particles is still possible but occurs at a slower rate. Studies on PCDDs show that the dechlorination process is often a minor photolysis pathway, with ring cleavage also playing a role. nih.gov
The kinetics of photodegradation are typically modeled as pseudo-first-order reactions. Research on hexachlorodibenzo-p-dioxin (HxCDD) provides insight into the potential reaction rates.
| Compound | System | Rate Constant (k) | Half-life (t½) |
|---|---|---|---|
| 1,2,3,6,7,8-HxCDD | UV/ZnO | 3.28 h⁻¹ | 0.21 h |
| 1,2,3,6,7,8-HxCDD | UV/SnO₂ | 3.19 h⁻¹ | 0.22 h |
| OCDD | UV/TiO₂ | 5.30 h⁻¹ | 0.13 h |
| OCDD | UV/ZnO | 0.74 h⁻¹ | 0.94 h |
| 1,2,3,4-TCDD | UV (310 nm) in Hexane | 8 x 10⁻⁴ mJ⁻¹ | N/A |
Data sourced from studies on photocatalytic degradation of HxCDD and OCDD nih.gov and photolysis of TCDD in hexane. nih.gov
Biotransformation and Biodegradation Potentials of this compound by Microbial Communities
Microbial activity is a critical pathway for the breakdown of persistent organic pollutants, including PBDDs. The biodegradation of these compounds is challenging due to their chemical stability and hydrophobicity. However, various microorganisms have demonstrated the ability to transform dioxins under specific environmental conditions. nih.gov
Under aerobic conditions, bacteria from genera such as Sphingomonas, Pseudomonas, and Burkholderia are known to degrade lower-chlorinated dioxins. nih.gov These bacteria often employ angular dioxygenase enzymes, which initiate the degradation process by attacking the aromatic ring adjacent to the ether bridge. nih.govresearchgate.net While much of the research has focused on PCDDs, these enzymatic pathways are considered relevant for PBDDs as well. The process is often a co-metabolic one, where the dioxin is degraded fortuitously by enzymes produced for other substrates. nih.gov Fungi, particularly white-rot fungi, can also degrade dioxins using extracellular lignin-degrading peroxidases. nih.gov
Under anaerobic conditions, such as those found in deep sediments, reductive dehalogenation is the primary biodegradation mechanism. nih.gov This process involves the sequential removal of halogen atoms by halorespiring bacteria, such as those from the genus Dehalococcoides. nih.gov Reductive dehalogenation typically transforms highly halogenated congeners into less halogenated ones, which may then be susceptible to further degradation by aerobic microbes if they are transported to an oxygen-rich environment. nih.govresearchgate.net It is likely that this compound can be reductively debrominated by these microbial communities.
| Degradation Condition | Microbial Group | Key Mechanism/Enzymes |
| Aerobic | Bacteria (Sphingomonas, Pseudomonas) | Angular Dioxygenases, Cytochrome P450 nih.govfrontiersin.org |
| Fungi (White-rot fungi) | Lignin-degrading Peroxidases nih.gov | |
| Anaerobic | Bacteria (Dehalococcoides) | Reductive Dehalogenation nih.gov |
| This table summarizes the primary microbial mechanisms involved in the degradation of halogenated dioxins. |
Thermal Degradation and Stability of this compound in Environmental and Engineered Systems
This compound, like other halogenated dioxins, is characterized by high thermal stability. In environmental systems, this stability contributes significantly to its persistence, as ambient temperatures are insufficient to cause degradation.
In engineered systems, such as industrial and municipal waste incinerators, thermal degradation is a key destruction method. Effective destruction of dioxins requires high temperatures, typically above 800-850°C, combined with sufficient residence time and turbulent mixing to ensure complete combustion. nih.gov However, a critical issue in combustion processes is the potential for de novo synthesis or reformation of dioxins in the post-combustion zones of incinerators as flue gases cool, typically in the temperature range of 200-450°C. This process can occur on fly ash particles, which act as catalysts.
The decomposition temperature for 2,3,7,8-TCDD is reported to begin at 500°C, with virtually complete decomposition occurring within seconds at 800°C. nih.gov PBDDs are expected to exhibit similar thermal behavior, though the presence of bromine instead of chlorine can influence the reaction pathways and the formation of mixed bromo-chloro dioxins if both halogens are present in the waste stream.
Sorption and Desorption Dynamics of this compound in Soil and Sediment Matrices
The fate and transport of this compound in the environment are largely governed by its sorption and desorption behavior in soil and sediment. As a highly hydrophobic (lipophilic) compound, it has a strong tendency to partition from the aqueous phase onto solid matrices, particularly those with high organic carbon content. cdc.gov
Desorption, the process by which the compound is released from soil or sediment particles back into the water, is correspondingly very slow. This slow release rate means that contaminated soils and sediments can act as a source of low-level contamination to the ecosystem for extended periods.
| Property | Value | Significance |
|---|---|---|
| Log Koc | ~6.6 - 7.39 | Indicates very strong sorption to organic matter. ca.govosti.gov |
| Log Kow (Octanol-Water Partition Coefficient) | ~7.05 | High hydrophobicity, prefers organic phases over water. nih.gov |
| Water Solubility | ~0.2 µg/L | Very low solubility in water, driving partitioning to solids. nih.gov |
Values are for 2,3,7,8-TCDD and are indicative of the expected behavior for 1,3,8-TBDD.
Volatilization and Atmospheric Partitioning of this compound
Volatilization is the process by which a chemical transfers from soil or water into the atmosphere. For compounds like this compound, volatilization is limited by low vapor pressure and a low Henry's Law constant. cdc.gov The Henry's Law constant (H) relates the partial pressure of a chemical in the gas phase to its concentration in the aqueous phase, indicating its tendency to partition between air and water.
While experimental values for 1,3,8-TBDD are unavailable, estimated and measured values for chlorinated dioxins are low. For instance, the estimated Henry's Law constant for 2,3,7,8-TCDD is approximately 3.2 x 10⁻⁶ atm·m³/mol. nih.gov This low value, combined with strong sorption to soil and sediment, means that volatilization from moist soil and water surfaces is not a dominant environmental fate process, though it can occur slowly over time.
Once in the atmosphere, the partitioning between the gas phase and particulate phase is a critical factor determining transport and deposition. Due to their low volatility, PBDDs and PCDDs are found predominantly associated with atmospheric particles. nih.gov Studies have shown that for halogenated dioxins, the fraction in the particle phase can be over 90%. researchgate.netresearchgate.net This association with particles facilitates long-range atmospheric transport and subsequent deposition to terrestrial and aquatic ecosystems far from the original source. The partitioning is dynamic and influenced by temperature, with higher temperatures favoring a greater proportion in the gas phase. nih.govaaqr.org
Ecological Bioaccumulation, Bioconcentration, and Trophic Transfer of 1,3,8 Tribromodibenzo P Dioxin in Non Human Biota
Bioaccumulation Factors and Bioconcentration Potential of 1,3,8-Tribromodibenzo-p-dioxin in Aquatic and Terrestrial Organisms
Direct, empirically determined Bioaccumulation Factors (BAFs) and Bioconcentration Factors (BCFs) for 1,3,8-TBDD are not extensively documented. Nevertheless, the potential for this compound to accumulate in living organisms can be inferred from its chemical structure and the behavior of other PBDDs. As persistent organic pollutants (POPs), PBDDs are characterized by their lipophilicity (tendency to dissolve in fats) and resistance to degradation.
Generally, the bioaccumulation potential of PBDD and polychlorinated dibenzo-p-dioxin (B167043) (PCDD) congeners is inversely related to their degree of halogenation. Less halogenated congeners, such as tribrominated forms, are often more readily absorbed and accumulated by organisms compared to their more highly brominated counterparts. This is because the larger molecular size of highly brominated dioxins can hinder their passage across biological membranes.
Studies on other PBDD congeners have shown that they are indeed taken up by aquatic and terrestrial organisms from their surrounding environment (water, sediment, and soil) and diet. For instance, research on various PBDDs in marine mussels has demonstrated their bioaccumulative nature. It is therefore highly probable that 1,3,8-TBDD also bioaccumulates in biota, although specific BAF and BCF values remain to be determined through targeted research.
Trophic Magnification and Biomagnification of this compound within Ecological Food Webs
Trophic magnification, the process whereby the concentration of a contaminant increases at successively higher levels in a food web, is a well-documented phenomenon for many persistent, bioaccumulative, and toxic substances. The potential for 1,3,8-TBDD to biomagnify is significant, given its characteristics as a PBDD.
While specific Trophic Magnification Factors (TMFs) for 1,3,8-TBDD are not available, studies on other PBDDs and PCDDs have demonstrated their capacity to move up the food chain. For example, research in the Baltic Sea has identified the presence of 1,3,8-TBDD in biota, suggesting its entry into the food web. diva-portal.org The lipophilic nature of these compounds means they are stored in the fatty tissues of organisms and are efficiently transferred from prey to predator.
It is important to note that the extent of biomagnification can be congener-specific. Factors such as the organism's metabolic capacity to break down the compound can influence its persistence and subsequent transfer. Generally, less halogenated congeners are considered to have a high potential for biomagnification.
Tissue Distribution, Uptake, and Sequestration of this compound in Various Non-Human Biota
Following uptake, lipophilic compounds like 1,3,8-TBDD are not uniformly distributed throughout an organism. Instead, they tend to partition into and accumulate in tissues with high lipid content. While specific tissue distribution studies for 1,3,8-TBDD are scarce, the general pattern for PBDDs and PCDDs involves sequestration in adipose (fat) tissue, liver, and to a lesser extent, in muscle and other organs.
The liver is often a primary site of accumulation due to its role in detoxification and metabolism. However, the persistence of these compounds means that metabolic breakdown is often slow, leading to long-term storage. The specific distribution can vary depending on the species, its physiological condition, and the route of exposure.
Research on the natural occurrence of PBDDs has identified 1,3,8-TBDD in marine organisms, such as blue mussels in the Baltic Sea, indicating its uptake and presence in their tissues. diva-portal.org Further research is needed to delineate the precise distribution of this congener within different tissues of various non-human biota.
Modeling Approaches for Predicting Environmental Partitioning and Bioavailability of this compound
In the absence of extensive empirical data, mathematical models are valuable tools for predicting the environmental fate and behavior of chemical compounds. These models use a substance's physicochemical properties, such as its octanol-water partition coefficient (Kow), to estimate its partitioning between different environmental compartments (air, water, soil, sediment, and biota).
For PBDDs, fugacity-based models are often employed to predict their distribution and potential for bioaccumulation. A high Kow value, which is expected for 1,3,8-TBDD, would suggest a strong tendency to partition from water into organic phases like sediment and the fatty tissues of organisms.
These models can also help to estimate the bioavailability of the compound, which is the fraction of the total amount of a chemical in the environment that is available for uptake by organisms. While these predictive models are useful, they require validation with field and laboratory data to ensure their accuracy for specific congeners like 1,3,8-TBDD. The formation of 1,3,8-TBDD from the oxidation of hydroxylated polybrominated diphenyl ethers is a factor that could be incorporated into more complex environmental fate models. acs.org
Molecular and Cellular Mechanisms of Action of 1,3,8 Tribromodibenzo P Dioxin: Mechanistic Insights Beyond Adverse Outcome Pathways
Aryl Hydrocarbon Receptor (AhR) Activation by 1,3,8-Tribromodibenzo-p-dioxin: Elucidation of Molecular Binding and Transduction
The primary mechanism by which dioxins and related compounds exert their biological effects is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor. nih.govnih.gov It is widely accepted that this compound, like other dioxins, initiates its molecular action by binding to the AhR. nih.govbohrium.com In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex, which includes heat shock protein 90 (Hsp90), X-associated protein 2 (XAP2), and p23. nih.gov
The binding of a ligand, such as this compound, to the AhR induces a conformational change in the receptor, leading to the dissociation of the chaperone proteins. nih.gov This ligand-activated AhR complex then translocates into the nucleus. Inside the nucleus, the AhR forms a heterodimer with the AhR nuclear translocator (ARNT). nih.gov This AhR/ARNT heterodimer is the transcriptionally active form of the receptor. The complex then binds to specific DNA sequences known as dioxin-responsive elements (DREs) or xenobiotic-responsive elements (XREs) located in the promoter regions of target genes. nih.gov This binding initiates the transcription of a battery of genes, leading to a cascade of downstream cellular and physiological effects. nih.gov
Table 1: Key Proteins Involved in the AhR Signaling Pathway
| Protein | Role in the Pathway |
|---|---|
| Aryl Hydrocarbon Receptor (AhR) | Cytosolic receptor that binds to dioxins. |
| Heat Shock Protein 90 (Hsp90) | Chaperone protein that stabilizes the inactive AhR. |
| X-associated protein 2 (XAP2) | Component of the inactive AhR complex. |
| p23 | Co-chaperone protein in the inactive AhR complex. |
Gene Expression Modulation and Transcriptomic Signatures Induced by this compound in Model Systems
Upon activation of the AhR by this compound and the subsequent binding of the AhR/ARNT complex to DREs, the expression of a wide array of genes is altered. While specific transcriptomic data for this compound are not available, studies on other dioxins, primarily TCDD, have identified a characteristic set of responsive genes. nih.govbohrium.com
The most well-documented of these are the cytochrome P450 (CYP) family of enzymes, particularly CYP1A1, CYP1A2, and CYP1B1. uib.no The induction of these genes is a hallmark of AhR activation by dioxin-like compounds. These enzymes are involved in the metabolism of xenobiotics; however, their induction can also lead to the production of reactive oxygen species and contribute to oxidative stress. uib.no
Beyond the CYP family, transcriptomic analyses following exposure to dioxins have revealed changes in the expression of genes involved in a variety of cellular processes, including cell growth and differentiation, apoptosis, immune function, and endocrine signaling. bohrium.comwikipedia.org It is presumed that this compound would induce a similar, though perhaps quantitatively distinct, transcriptomic signature.
Table 2: Examples of Genes Regulated by AhR Activation
| Gene | Function |
|---|---|
| CYP1A1 | Xenobiotic metabolism |
| CYP1A2 | Xenobiotic and steroid metabolism |
| CYP1B1 | Xenobiotic and estrogen metabolism |
| NQO1 | NAD(P)H Quinone Dehydrogenase 1, detoxification |
| ALDH3A1 | Aldehyde Dehydrogenase 3 Family, Member A1, detoxification |
Intracellular Signaling Pathways and Molecular Interactions Perturbed by this compound Exposure
The cellular response to this compound is not limited to the direct transcriptional regulation of DRE-containing genes. The activation of the AhR can lead to crosstalk with other intracellular signaling pathways, resulting in a complex web of molecular interactions. While specific studies on this compound are lacking, research on TCDD has provided insights into these interactions.
One significant area of crosstalk is with growth factor signaling pathways. For instance, there is evidence that the activated AhR can interact with the epidermal growth factor receptor (EGFR) signaling pathway. uib.no Dioxins have been shown to inhibit the activation of EGFR by its ligands, which can have profound effects on cell proliferation and differentiation. excli.de
Furthermore, AhR activation has been linked to the modulation of inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway. nih.gov Dioxin exposure can lead to an increase in intracellular free calcium, which in turn can trigger inflammatory responses. researchgate.net The activation of protein kinases and phosphatases is another consequence of the rise in intracellular calcium, further amplifying the cellular response. nih.gov The intricate interplay between the AhR and these fundamental signaling cascades underscores the pleiotropic nature of dioxin toxicity.
Comparative Mechanistic Studies of this compound with Other Halogenated Aromatic Hydrocarbons (e.g., PCDDs, PCBs)
Comparative studies are crucial for understanding the relative potencies and potential differences in the mechanisms of action among various halogenated aromatic hydrocarbons. Although direct comparative mechanistic studies focusing on this compound are scarce, the broader scientific consensus is that brominated dioxins (PBDDs) and polychlorinated dibenzo-p-dioxins (PCDDs) share a common mechanism of action through the AhR. nih.gov
The toxic equivalency factor (TEF) concept has been developed to assess the risk of complex mixtures of dioxin-like compounds. wikipedia.orgnih.gov This approach assigns a relative potency to each congener compared to TCDD, which is given a TEF of 1. nih.gov While specific TEFs for many brominated congeners are still under investigation, it is generally observed that 2,3,7,8-substituted brominated congeners exhibit potencies comparable to their chlorinated counterparts. nih.gov This suggests that the presence of bromine or chlorine atoms at the lateral 2, 3, 7, and 8 positions is a key determinant of toxic potency.
It is important to note that while the primary mechanism of AhR activation is shared, there can be congener-specific differences in potency and downstream effects. nih.gov These differences can arise from variations in AhR binding affinity, rates of metabolism, and tissue distribution. Without specific data for this compound, its precise toxicological profile in comparison to other halogenated aromatic hydrocarbons remains an area for future research.
Epigenetic Modifications and Their Role in Cellular Responses to this compound Exposure
Epigenetic modifications, such as DNA methylation and histone modifications, are increasingly recognized as important mechanisms through which environmental exposures can lead to long-lasting changes in gene expression and cellular function. nih.gov Dioxins, including TCDD, have been shown to induce epigenetic alterations. nih.gov
Studies have demonstrated that TCDD exposure can lead to changes in DNA methylation patterns, which can either silence or activate gene expression. nih.gov For example, alterations in the methylation status of genes involved in development and disease have been observed following dioxin exposure. nih.gov
In addition to DNA methylation, dioxins can also influence histone modifications. nih.gov Changes in histone acetylation and methylation can alter chromatin structure, making genes more or less accessible to the transcriptional machinery. While there is no specific research on the epigenetic effects of this compound, it is plausible that this congener also exerts its effects in part through the modulation of the epigenome, contributing to the persistent nature of dioxin-induced cellular responses. The potential for transgenerational epigenetic inheritance of dioxin effects has also been a subject of investigation. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | |
| 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) | TCDD |
| Polychlorinated dibenzo-p-dioxins | PCDDs |
| Polybrominated dibenzo-p-dioxins | PBDDs |
| Polychlorinated biphenyls | PCBs |
| Cytochrome P450 1A1 | CYP1A1 |
| Cytochrome P450 1A2 | CYP1A2 |
Structure Activity Relationship Sar Studies and Isomer Specificity of Brominated Dibenzo P Dioxins, Focusing on 1,3,8 Tribromodibenzo P Dioxin
Influence of Bromination Pattern and Substitution on AhR Binding Affinity and Activation Potency for Dioxin Congeners
The SARs for dioxin congeners are well-established, indicating that the number and, more critically, the position of halogen substituents determine the molecule's toxic and biological potency. nih.gov There is a scientific consensus that congeners with halogens in the lateral positions—2, 3, 7, and 8—are the most potent activators of the AhR and thus elicit the most significant dioxin-like toxicity. nih.govpops.int This principle applies to both chlorinated and brominated dioxins. nih.govresearchgate.net
The 2,3,7,8-substitution pattern is crucial for high-affinity binding to the AhR. nih.gov These laterally substituted congeners are structurally similar to 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), the most potent dioxin congener, and can effectively fit into the AhR ligand-binding pocket. nih.gov Once bound, they induce a conformational change in the receptor, leading to its translocation to the nucleus, dimerization with the ARNT protein, and binding to specific DNA sequences known as dioxin response elements (DREs), which initiates the transcription of target genes and subsequent toxic effects. nih.gov
In contrast, congeners that are not substituted in all four lateral 2,3,7,8 positions, such as 1,3,8-Tribromodibenzo-p-dioxin, generally exhibit significantly lower AhR binding affinity and potency. The absence of bromine atoms at the 2 and 7 positions in 1,3,8-TBDD results in a molecule that is a much weaker ligand for the AhR. While thousands of articles have been published on the health effects of 2,3,7,8-TCDD and its related chlorinated compounds, much less is known about the brominated homologs. nih.gov However, available literature suggests a similar toxicity profile, with potency being highly dependent on the 2,3,7,8-substitution pattern. nih.govbohrium.com The non-2,3,7,8-substituted isomers are typically metabolized and/or excreted more rapidly. epa.gov Consequently, the AhR activation potency of a congener like 1,3,8-TBDD is expected to be several orders of magnitude lower than that of 2,3,7,8-substituted PBDDs.
Computational Chemistry Approaches (e.g., DFT, QSAR, PLS) for Predicting Reactivity and Bioactivity of this compound Isomers
Computational chemistry provides powerful tools for investigating the properties of dioxin congeners and predicting their biological activity without the need for extensive laboratory testing. Methods such as Density Functional Theory (DFT), Quantitative Structure-Activity Relationship (QSAR) modeling, and Partial Least Squares (PLS) analysis are employed to understand the structural and electronic factors that govern AhR binding. nih.govresearchgate.net
QSAR models establish a mathematical relationship between these calculated descriptors and the experimentally determined biological activity, such as AhR binding affinity. nih.gov By applying statistical methods like PLS analysis, researchers can identify which descriptors are most influential in predicting the binding affinity of different dioxin congeners. nih.gov Studies have shown that both dispersion interactions and electrostatic interactions are important for the total binding affinity to the AhR. nih.gov
For an isomer like 1,3,8-TBDD, these computational approaches can be used to predict its low bioactivity. The model would calculate its specific structural and electronic parameters, and based on the established QSAR, predict a low binding affinity for the AhR compared to the highly potent 2,3,7,8-substituted isomers. These predictive models are invaluable for prioritizing congeners for further toxicological testing and for understanding the underlying mechanisms of toxicity. nih.gov
Steric and Electronic Effects Governing the Environmental Behavior and Biological Interactions of Brominated Dioxins, including this compound
The interaction between a dioxin congener and the AhR is governed by a combination of steric (size and shape) and electronic (charge distribution, polarizability) effects. A key requirement for high-potency dioxins is a planar or near-planar molecular structure, which allows the molecule to fit within the relatively planar binding pocket of the AhR.
The 2,3,7,8-substitution pattern is critical because the lateral halogen atoms help to maintain this planarity and contribute to the specific electronic properties that promote strong binding. The bromine atoms influence the molecule's lipophilicity and its electron affinity, which are key factors in the binding process. osti.gov
For this compound, the substitution pattern results in a different three-dimensional shape and distribution of electron density compared to the 2,3,7,8-isomers. This altered geometry and electronic profile lead to a much weaker interaction with the AhR binding site, resulting in significantly lower biological potency.
In Vitro Bioassay Applications for Characterizing the Relative Potency (REP) of this compound and its Analogues
In vitro bioassays are essential tools for determining the dioxin-like activity of individual congeners and complex environmental mixtures. researchgate.netresearchgate.net These cell-based assays measure the activation of the AhR signaling pathway. rsc.org One of the most widely used is the Chemically Activated LUciferase gene eXpression (CALUX) bioassay. researchgate.netwur.nl The CALUX assay utilizes genetically modified cell lines (e.g., rat or mouse hepatoma cells) that contain a luciferase reporter gene under the control of DREs. researchgate.netnih.gov When a dioxin-like compound binds to and activates the AhR in these cells, it triggers the expression of the luciferase enzyme, which produces light in a dose-dependent manner. researchgate.net
By comparing the dose-response curve of a test compound to that of the reference standard, 2,3,7,8-TCDD, a Relative Potency (REP) value can be calculated. nih.govnih.gov The REP represents the potency of the congener relative to TCDD, which is assigned a value of 1. nih.gov These bioassays are highly sensitive and can detect the integrated effect of all AhR-activating compounds in a mixture. rsc.orgwur.nl
Interactive Data Table: Relative Potency (REP) of Selected Dioxin Congeners
The following table illustrates the significant difference in potency between 2,3,7,8-substituted and non-2,3,7,8-substituted dioxin congeners, as determined by in vitro bioassays. Note that the potency of congeners like 1,3,8-TBDD is expected to be very low, similar to other non-laterally substituted congeners.
| Compound | Substitution Pattern | Class | Typical REP Range (relative to TCDD=1) |
| 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) | 2,3,7,8- | PCDD | 1 |
| 2,3,7,8-Tetrabromodibenzo-p-dioxin (TBDD) | 2,3,7,8- | PBDD | ~0.1 - 1 |
| 1,2,3,7,8-Pentachlorodibenzo-p-dioxin (PeCDD) | 2,3,7,8- | PCDD | ~1 |
| 2,3,4,7,8-Pentachlorodibenzofuran (PeCDF) | 2,3,7,8- | PCDF | ~0.1 - 0.5 |
| 1,3,6,8-Tetrachlorodibenzo-p-dioxin (TCDD) | Non-2,3,7,8- | PCDD | <0.001 |
| This compound (TBDD) | Non-2,3,7,8- | PBDD | Expected to be very low (<0.001) |
Note: REP values can vary depending on the specific bioassay system and experimental conditions. The values presented are illustrative of the general potency differences. nih.govnih.gov
Remediation Strategies and Management of Environments Contaminated with 1,3,8 Tribromodibenzo P Dioxin
Bioremediation Technologies for the Degradation of 1,3,8-Tribromodibenzo-p-dioxin in Contaminated Media
Bioremediation has emerged as an environmentally sound and cost-effective approach for the treatment of soils and sediments contaminated with halogenated dioxins. mdpi.comnih.gov This strategy harnesses the metabolic capabilities of microorganisms and plants to degrade or transform these persistent pollutants. The primary mechanisms for microbial degradation of halogenated dioxins involve anaerobic reductive dehalogenation and aerobic oxidation. mdpi.comnih.gov
Bioaugmentation: This technique involves the introduction of specific microbial strains or consortia with known dioxin-degrading capabilities into the contaminated medium to enhance the native microbial population's degradative activity. nih.gov While research has extensively focused on chlorinated dioxins, the principles are applicable to their brominated counterparts. For instance, Sphingomonas wittichii RW1 is a well-studied bacterium capable of aerobically degrading dibenzo-p-dioxin (B167043) and some chlorinated congeners. neptjournal.com Studies on the bioaugmentation of activated sludge with plasmids from Rhodococcus sp. have demonstrated enhanced removal of dibenzofuran, a structural precursor to dioxins. nih.gov Fungi, particularly white-rot fungi like Phlebia brevispora, have also shown potential in degrading chlorinated dioxins, such as 1,3,6,8-tetrachlorodibenzo-p-dioxin, a structural analog of this compound. nih.govresearchgate.net
Biostimulation: This approach focuses on stimulating the growth and activity of indigenous microorganisms capable of degrading contaminants by adding nutrients, electron acceptors, or other growth-limiting substances. For dioxin-like compounds, this can involve creating optimal conditions for either anaerobic dehalogenation or aerobic degradation. Studies on soils contaminated with 2,3,7,8-TCDD have shown that indigenous microorganisms play a leading role in detoxification when appropriate conditions are established. osti.gov The addition of certain carbon and energy sources may stimulate microbial communities preadapted to metabolize halogenated aromatic compounds. nih.gov
Phytoremediation: This technology uses plants to remove, degrade, or contain contaminants in soil and water. While less studied for PBDD/Fs specifically, phytoremediation has been explored for other persistent organic pollutants. The mechanisms include phytoextraction (uptake and accumulation in plant tissues), phytodegradation (breakdown of contaminants by plant enzymes), and rhizodegradation (degradation in the root zone by plant-supported microbes).
Table 1: Examples of Microorganisms with Dioxin Degradation Potential
| Microorganism Type | Species Example | Degradation Target | Key Findings |
|---|---|---|---|
| Bacterium | Sphingomonas wittichii RW1 | Dibenzofuran, Dibenzo-p-dioxin | Capable of utilizing dibenzofuran as a sole carbon and energy source through angular dioxygenation. neptjournal.com |
| Bacterium | Dehalococcoides sp. | Polychlorinated Dibenzo-p-dioxins | Known for reductive dechlorination of highly chlorinated dioxins under anaerobic conditions. mdpi.comnih.gov |
| Fungus | Phlebia brevispora | 1,3,6,8-Tetrachlorodibenzo-p-dioxin | Degraded 50% of 1,3,6,8-TCDD in contaminated paddy soil after 90 days under slurry conditions. nih.gov |
| Fungal Consortium | FDN30 | 2,3,7,8-Tetrachlorodibenzo-p-dioxin (B1682605) | Removed 59% of added TCDD when used as a sole carbon and energy source over two weeks. osti.gov |
Photoremediation Approaches for Environmental Decontamination of this compound
Photoremediation, or photodegradation, utilizes light energy, typically in the ultraviolet (UV) spectrum, to break down chemical contaminants. This process can occur through direct photolysis, where the contaminant molecule directly absorbs light energy, or indirect photolysis, involving a photosensitizing agent. For PBDD/Fs, UV irradiation can induce reductive debromination, cleaving the carbon-bromine bonds and progressively reducing the molecule's halogenation and toxicity. nih.gov
Research on brominated flame retardants (BFRs), which are structural precursors to PBDD/Fs, shows that these compounds undergo photolytic degradation upon exposure to UV light. nih.govdiva-portal.org For example, the photodegradation of decabromodiphenyl ether (DecaBDE) has been shown to follow pseudo-first-order kinetics, with significant degradation occurring within seconds of irradiation in a polymer matrix. nih.gov This process can lead to the formation of less-brominated congeners and, in some cases, polybrominated dibenzofurans (PBDFs). diva-portal.orgnih.gov While photoremediation can be an effective degradation pathway, the potential formation of toxic intermediates necessitates careful control and monitoring of the process. The application of UV light is considered a promising non-thermal technology for dioxin treatment. clu-in.org
Thermal Treatment and Incineration Technologies in the Context of this compound Destruction
Thermal treatment is a widely accepted and effective technology for the destruction of dioxins and other persistent organic pollutants. princeton.educlu-in.org High-temperature incineration is considered one of the most robust methods for achieving complete destruction of the dioxin molecule. clu-in.org
Incineration: This process involves the combustion of contaminated materials at high temperatures, typically above 850°C and often exceeding 1200°C, to ensure the complete breakdown of the dioxin structure into less harmful compounds like carbon dioxide, water, and hydrogen bromide. clu-in.orgprinceton.eduukwin.org.uk The effectiveness of incineration for dioxin destruction has been demonstrated to exceed 99.9999% (a "six nines" DRE). princeton.edu However, the incineration of bromine-containing waste requires careful management of combustion conditions, as incomplete combustion or cooling can lead to the formation or reformation of PBDD/Fs. ukwin.org.ukcawood.co.uknih.gov Modern incineration plants are equipped with advanced flue gas cleaning systems that can remove more than 99% of brominated and chlorinated dioxins formed during the process. diva-portal.org
Thermal Desorption: This technology uses heat to vaporize contaminants from a solid matrix like soil, which are then collected and treated in a separate unit. For dioxins, this typically requires heating the soil to temperatures around 335-350°C. cascade-env.comhaemers-technologies.com The vaporized contaminants are then sent to a high-temperature thermal oxidizer, operating at 1100°C or higher, to ensure their complete destruction. haemers-technologies.comtuiasi.ro This method has been successfully applied at large-scale dioxin remediation projects, achieving soil cleanup to target levels below 150 parts per trillion (ppt) TEQ and a destruction rate of 99.9999% in the thermal oxidizer. cascade-env.comtuiasi.ro To prevent the reformation of dioxins, the hot gases are rapidly cooled in a quench tower to below 200°C. tuiasi.ro
Table 2: Key Parameters for Thermal Treatment of Dioxin-Contaminated Media
| Technology | Typical Operating Temperature (Soil/Matrix) | Typical Operating Temperature (Vapor Treatment) | Destruction and Removal Efficiency (DRE) | Reference |
|---|---|---|---|---|
| Incineration | >850 - 1200°C | N/A | >99.9999% | clu-in.orgprinceton.edu |
| Thermal Desorption | 335 - 350°C | >1100°C | >99% (removal from soil), >99.9999% (destruction in oxidizer) | cascade-env.comhaemers-technologies.comtuiasi.ro |
Advanced Oxidation Processes (AOPs) for the Abatement of this compound and its Precursors
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). pureflowozone.com These radicals are highly reactive and non-selective, allowing them to rapidly degrade a wide range of recalcitrant organic pollutants, including dioxins and their precursors. kirj.ee
Common AOPs include the use of ozone (O₃) combined with hydrogen peroxide (H₂O₂), UV light with H₂O₂, and Fenton's reagent (Fe²⁺ and H₂O₂). pureflowozone.comkirj.ee The combination of UV light and an oxidant like H₂O₂ generates highly energetic hydroxyl radicals that attack and decompose contaminant molecules. trojantechnologies.com Research has shown that ozonation is effective in the destructive oxidation of the basic structures of dibenzo-p-dioxin and dibenzofuran, which are the molecular backbones of their halogenated forms. kirj.ee While AOPs are primarily used for water treatment, they can also be applied to soil slurries or extracts from contaminated soil. The high reactivity of hydroxyl radicals makes AOPs a powerful tool for breaking down the stable aromatic structure of this compound.
Mechanochemical (MC) Destruction Technology and its Application for this compound Mitigation in Contaminated Soils
Mechanochemical (MC) destruction is a non-combustion technology that uses mechanical energy, typically through high-energy ball milling, to induce chemical reactions that degrade contaminants. nih.gov The process involves grinding contaminated soil with a reagent, such as calcium oxide, which facilitates the breakdown of the pollutant molecules. researchgate.net
While MC treatment has proven effective for destroying a range of persistent organic pollutants, its application to materials containing dioxin precursors, like polybrominated diphenyl ethers (PBDEs), requires careful temperature control. nih.gov The mechanical energy can increase the temperature inside the ball mills, which has the potential to promote the formation of PBDD/Fs if precursors are present. nih.gov Therefore, implementing an efficient cooling system is crucial to prevent the de novo synthesis of dioxins during the destruction of other contaminants. nih.gov Studies on fly ash from secondary copper smelting, which was heavily contaminated with dioxins, showed that MC treatment could achieve an 85% reduction in dioxin content after 12 hours of milling. researchgate.net This demonstrates the technology's potential for the direct destruction of existing PBDD/Fs like this compound in solid matrices.
Containment, Stabilization, and Other In Situ Remediation Techniques for Sites Impacted by this compound
For large sites with widespread, low-level contamination, or where excavation and ex situ treatment are not feasible, in situ remediation and management strategies are employed. These methods focus on isolating the contamination and reducing the risk of exposure.
Containment: This strategy involves physically isolating the contaminated soil to prevent the migration of this compound. This is often achieved by constructing an engineered cap over the contaminated area, which acts as a physical barrier. hawaii.gov Containment remedies require long-term monitoring and maintenance to ensure their integrity. hawaii.gov Institutional controls, such as deed restrictions that limit land use to commercial/industrial purposes, are often used in conjunction with containment to manage exposure risks. hawaii.gov
Stabilization/Solidification: These techniques aim to reduce the mobility and bioavailability of contaminants in the soil. Vitrification is a high-temperature stabilization method that melts the soil, which then cools to form a glassy, non-leachable mass that physically encapsulates the dioxin molecules. clu-in.org Another approach involves the application of amendments like activated carbon to the soil. The activated carbon strongly sorbs the dioxin molecules, reducing their bioavailability and preventing their entry into the food chain. clu-in.org
In Situ Thermal Desorption (ISTD): As an in situ application of thermal treatment, ISTD involves placing heating elements directly into the contaminated soil. cascade-env.com The soil is heated to the target temperature (e.g., 335°C) to vaporize the dioxins, which are then extracted and treated at the surface. cascade-env.com This technology avoids the need for excavation while still achieving effective destruction of the contaminants.
Future Research Directions and Emerging Challenges in the Academic Study of 1,3,8 Tribromodibenzo P Dioxin
Integration of Multi-Omics Approaches for Comprehensive Understanding of 1,3,8-Tribromodibenzo-p-dioxin Interactions
A significant challenge in the study of this compound is deciphering its precise molecular mechanisms of action. While it is known to exhibit dioxin-like toxicity, a detailed understanding of its interaction with biological systems at a molecular level is lacking. Future research will necessitate the integration of multi-omics technologies—genomics, proteomics, and metabolomics—to provide a holistic view of its biological impact.
Toxicogenomics: This approach can identify gene expression changes in response to this compound exposure. Studies on the chlorinated analogue, 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), have successfully used genomics to link aryl hydrocarbon receptor (AhR) activation to a cascade of downstream gene regulation affecting lipid metabolism, choline (B1196258) metabolism, and bile acid metabolism. nih.gov Similar research is crucial for this compound to understand congener-specific effects.
Proteomics: Analyzing the entire set of proteins in a cell or tissue can reveal how this compound alters cellular functions and signaling pathways. Proteomic analysis of cells exposed to soil extracts containing brominated dioxin-like compounds has identified differential protein expression related to cellular responses to chemical stimuli and stress. nih.gov Untargeted proteomic analysis has also been used to investigate the long-term effects of TCDD exposure, providing a potential model for studying brominated analogues. researchgate.net
Metabolomics: This field focuses on the changes in small-molecule metabolites following exposure. Metabolomic studies on TCDD have revealed significant perturbations in the serum metabolome, offering insights into related health effects. uu.nlmdpi.com Applying these techniques to this compound could identify unique biomarkers of exposure and effect, and elucidate its impact on metabolic pathways. researchgate.net
The integration of these multi-omics datasets will be essential for building comprehensive models of the toxicological pathways perturbed by this compound, moving beyond simple comparisons to its chlorinated counterparts.
Table 1: Potential Applications of Multi-Omics in this compound Research
Development of Novel Non-Targeted Screening and Quantitative Methods for Brominated Dioxins
A significant hurdle in assessing the environmental prevalence and risk of this compound is the analytical challenge it presents. Current methods, often adapted from those for chlorinated dioxins, face issues with sensitivity, selectivity, and the availability of analytical standards. researchgate.netnih.gov
Future research must focus on two key areas:
Non-Targeted Screening (NTS): These methods are crucial for identifying a broad range of halogenated compounds in environmental samples without prior knowledge of their presence. nih.gov Techniques like high-resolution mass spectrometry (HRMS) coupled with gas chromatography (GC-HRMS) are powerful tools for this purpose. d-nb.infoacs.orgau.dk NTS is particularly important for identifying novel or unexpected brominated compounds and transformation products in complex matrices. nih.gov The development of advanced software and databases, such as those using chlorine and bromine isotopic patterns for identification, will enhance the efficacy of NTS for brominated dioxins. nih.gov
Novel Quantitative Methods: While high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) is the gold standard, there is a need for more cost-effective and high-throughput methods. nih.govepa.govepa.gov Challenges in the analysis of PBDD/Fs include their thermal lability, which can lead to degradation during analysis, and interference from other brominated compounds like polybrominated diphenyl ethers (PBDEs). researchgate.net Future developments could include improved cleanup techniques to separate PBDD/Fs from interfering compounds and the use of alternative analytical platforms like gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS), which has shown promise for chlorinated dioxins. nih.gov Furthermore, the synthesis of certified analytical standards for specific congeners like this compound is essential for accurate quantification. ee-net.ne.jp
The combination of broad NTS to identify emerging threats and sensitive, robust quantitative methods will be critical for a comprehensive assessment of environmental contamination.
Climate Change Impacts on the Environmental Cycling and Fate of this compound
The environmental behavior of persistent organic pollutants (POPs) like this compound is intricately linked to climatic conditions. Climate change is an emerging challenge that is expected to alter the transport, partitioning, and fate of these compounds in the environment. climahealth.infopops.intresearchgate.net
Key research directions in this area include:
Remobilization from Reservoirs: Increasing global temperatures can lead to the release of POPs trapped in environmental sinks such as soil, glaciers, and polar ice. pops.intresearchgate.net This could lead to the re-volatilization of this compound into the atmosphere, increasing its potential for long-range transport to remote regions like the Arctic. researchgate.netun.org
Altered Transport Pathways: Changes in weather patterns, such as increased frequency and intensity of extreme events (e.g., floods, storms) and shifts in wind and ocean currents, can modify the distribution of POPs. climahealth.infopops.int Heavier rainfall might increase surface deposition and runoff, while altered wind patterns could change long-range atmospheric transport routes. pops.int
Impact on Bioaccumulation: Changes in environmental conditions can affect the bioavailability and bioaccumulation of this compound in food webs. For instance, shifts in species distribution and ecosystem structure due to climate change could alter exposure pathways for wildlife and humans. un.org
Modeling studies are needed to predict how these climatic variables will specifically influence the environmental fate of this compound. These models must integrate climate projections with the physicochemical properties of the compound to forecast future environmental concentrations and exposure risks.
Table 2: Predicted Climate Change Effects on the Environmental Fate of this compound
Interdisciplinary Research Needs for Holistic Assessment of this compound in the Environment
Addressing the complexities of this compound requires a move beyond siloed research efforts. A holistic assessment necessitates interdisciplinary collaboration that integrates expertise from various scientific fields.
Environmental Chemistry and Toxicology: Analytical chemists are needed to develop the sensitive methods required to detect low concentrations of this compound in environmental matrices, while toxicologists are needed to interpret the biological significance of these findings using advanced in vitro and in vivo models. mdpi.comuu.nl
Environmental Science and Climate Modeling: Environmental scientists can characterize the sources and transport pathways of the compound, while climate modelers can predict how these pathways will be altered by climate change. researchgate.netresearchgate.net
Risk Assessment and Public Health: Experts in risk assessment are required to translate complex toxicological and exposure data into meaningful evaluations of potential harm to human and ecological health. researchgate.netresearchgate.net This involves integrating data on occurrence, potency, and exposure pathways to inform public health policies. nih.gov
Policy and Regulation: A continuous dialogue between scientists and policymakers is essential to ensure that scientific findings are effectively translated into regulatory actions, such as those under the Stockholm Convention, to manage and mitigate risks. researchgate.netwww.gov.uk
This integrated approach is crucial for developing a comprehensive understanding of the life cycle of this compound, from its formation and release to its ultimate environmental fate and biological impact. ugent.be
Global Collaboration and Data Sharing Initiatives for Advancing Brominated Dioxin Research
Given that PBDDs are persistent organic pollutants capable of long-range environmental transport, their study and management are inherently global issues. ntn.org.au Advancing research on this compound will depend heavily on international cooperation and robust data-sharing platforms.
International Treaties and Programs: The Stockholm Convention on Persistent Organic Pollutants provides a crucial framework for global action on chemicals like PBDD/Fs. ntn.org.aupops.intenvironment.govt.nz The potential listing of PBDD/Fs under the convention would stimulate global research, monitoring, and control measures. www.gov.ukipen.org
Global Monitoring Networks: Initiatives like the UNEP/GEF Global Monitoring Plan are vital for tracking the levels of POPs in the environment and in humans across different regions. unep.org Expanding these programs to more systematically include brominated dioxins would provide invaluable data on their global distribution and temporal trends. Regional networks, such as the Persistent Organic Pollutants Monitoring Network in East Asia (POPsEA), also play a key role in building analytical capacity and generating regionally specific data. emb.gov.phun.org
Data Sharing and Harmonization: The establishment of open-access databases for sharing monitoring data, toxicological information, and analytical methods is a critical need. Such platforms would facilitate meta-analyses, help identify global hotspots, and prevent duplication of research efforts. rsc.org Inter-laboratory comparison studies are also essential to ensure data quality and comparability across different countries and research groups. unep.org
Strengthened global collaboration will not only enhance the scientific understanding of this compound but also provide the robust evidence base needed for effective international environmental policy.
Q & A
Basic Research Questions
Q. What are the primary synthetic pathways for generating 1,3,8-tribromodibenzo--dioxin in laboratory settings?
- Methodological Answer : 1,3,8-Tribromodibenzo--dioxin can be synthesized via oxidation of hydroxylated polybrominated diphenyl ethers (OH-PBDEs) using iron (Fe) and manganese (Mn) oxides under dry conditions. This method mimics environmental transformation processes and requires controlled atmospheric settings to avoid unwanted side reactions. Analytical validation via GC-HRMS or isotopic labeling is recommended to confirm structural integrity .
Q. How can researchers detect and quantify 1,3,8-tribromodibenzo--dioxin in environmental matrices?
- Methodological Answer : Use gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) for precise congener-specific analysis. For screening, the CALUX (Chemically Activated Luciferase Expression) bioassay provides a cost-effective alternative, though it requires cross-validation with instrumental methods due to potential interference from co-occurring dioxin-like compounds .
Q. What are the key challenges in distinguishing 1,3,8-tribromodibenzo--dioxin from other brominated dioxin congeners?
- Methodological Answer : Structural isomers and co-eluting congeners (e.g., 2,8-dibromo-3,7-dichlorodibenzo--dioxin) pose challenges. Employ isotopic dilution techniques with -labeled internal standards and optimize chromatographic separation using DB-5MS or equivalent columns to resolve retention time overlaps .
Advanced Research Questions
Q. What mechanistic insights explain the formation of 1,3,8-tribromodibenzo--dioxin during thermal degradation of brominated flame retardants?
- Methodological Answer : Formation involves radical-mediated coupling of bromophenol precursors under oxygen-limited conditions. Experimental design should include electron paramagnetic resonance (EPR) to track radical intermediates and controlled pyrolysis systems to isolate temperature-dependent reaction pathways (e.g., 300–600°C). Compare yields using Fe/Mn oxide catalysts to simulate environmental matrices .
Q. How do toxicity equivalence factors (TEFs) for chlorinated dioxins apply to 1,3,8-tribromodibenzo--dioxin, given the lack of established TEFs for brominated analogs?
- Methodological Answer : Current TEF frameworks (e.g., WHO 2005) exclude brominated dioxins. Researchers must derive relative potency factors (RePs) via in vitro assays (e.g., AhR activation in H4IIE cells) or in vivo models (e.g., rodent hepatotoxicity studies). Note that RePs vary significantly across test systems, necessitating multi-endpoint validation .
Q. What analytical contradictions arise when quantifying 1,3,8-tribromodibenzo--dioxin in complex mixtures like fly ash or biological tissues?
- Methodological Answer : Matrix effects (e.g., lipid interference in tissues) and low concentrations (ppt levels) complicate detection. Mitigate these via accelerated solvent extraction (ASE) with activated copper cleanup and use of -labeled surrogate standards to correct recovery losses. Cross-lab validation is critical to address interlaboratory variability .
Q. How can researchers reconcile conflicting data on the environmental persistence of 1,3,8-tribromodibenzo--dioxin compared to chlorinated analogs?
- Methodological Answer : Perform comparative photodegradation studies under UV-Vis irradiation with TiO or Pd/g-CN catalysts. Monitor debromination kinetics via LC-MS/MS and compare half-lives with 2,3,7,8-TCDD. Note that brominated dioxins may exhibit faster degradation due to weaker C-Br bonds, but this varies with substitution patterns .
Key Data Contradictions and Uncertainties
- TEF Applicability : Unlike 2,3,7,8-TCDD, 1,3,8-tribromodibenzo--dioxin lacks consensus TEFs, complicating risk assessments .
- Analytical Sensitivity : GC-HRMS detection limits for brominated dioxins are 2–3 orders of magnitude higher than for chlorinated analogs, raising concerns about underreporting in environmental samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
